N-acetylputrescinium is synthesized from putrescine through the action of N-acetyltransferase enzymes, specifically N-acetyltransferase activity 1 (NATA1) found in plants like Arabidopsis thaliana . This compound falls under the classification of polyamines, which are organic compounds that contain two or more amino groups. Polyamines are crucial for cell growth and function, influencing processes such as gene expression, cell proliferation, and apoptosis.
The synthesis of N-acetylputrescinium can be achieved through enzymatic acetylation of putrescine. The process typically involves the following steps:
N-acetylputrescinium has a molecular formula of and an average molecular weight of approximately 130.19 g/mol . The structural representation includes:
CC(=O)NCCCCN
InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9)
N-acetylputrescinium participates in various biochemical reactions:
These reactions are crucial for understanding how N-acetylputrescinium functions within metabolic pathways.
The mechanism by which N-acetylputrescinium exerts its biological effects involves:
Research indicates that alterations in levels of N-acetylputrescinium can serve as indicators for certain physiological states or diseases.
Relevant data indicates that N-acetylputrescinium's properties make it suitable for various applications in biochemical research.
N-acetylputrescinium has several notable applications:
N-Acetylputrescine (also termed N-acetylputrescinium in its protonated form) constitutes a pivotal acetylated derivative within the polyamine metabolic network. Its formation occurs primarily through the transfer of an acetyl group from acetyl-CoA to the primary amine of putrescine (1,4-diaminobutane), catalyzed by specific N-acetyltransferases. This reaction serves dual biological purposes: it regulates intracellular polyamine homeostasis by converting cationic putrescine into a less basic derivative, and it channels putrescine toward distinct catabolic or export pathways [1] [6]. In the GABA shunt pathway, N-acetylputrescine undergoes sequential oxidation by monoamine oxidase B (MAO-B) to yield N-acetyl-γ-aminobutyraldehyde, which is further processed to N-acetyl-GABA and finally deacetylated to GABA. This pathway represents a minor but functionally significant alternative to canonical GABA synthesis from glutamate, particularly in astrocytes of the hippocampus, cerebellum, and striatum [1] [3].
Microbial systems employ acetylation as a detoxification mechanism. In engineered Corynebacterium glutamicum, up to 25% of produced putrescine is acetylated to N-acetylputrescine, reducing metabolic toxicity and facilitating extracellular export. This acetylation competes directly with spermidine synthase for putrescine substrate availability, influencing downstream polyamine profiles [2] [7]. Plant systems exhibit stress-responsive acetylation where N-acetylputrescine accumulation redirects metabolic flux away from hydrogen peroxide (H₂O₂)-generating polyamine oxidation pathways, thereby modulating oxidative stress during pathogen defense [8].
Table 1: Biological Roles of N-Acetylputrescine Acetylation Across Species
Organism | Metabolic Role | Functional Outcome |
---|---|---|
Mammals | Precursor for GABA biosynthesis via MAO-B | Neuromodulation in astrocyte-rich brain regions |
Corynebacterium glutamicum | Detoxification and export mechanism | Enhanced putrescine tolerance in industrial strains |
Arabidopsis thaliana | Jasmonate-induced pathogen defense modulation | Reduced H₂O₂ production via PAO suppression |
Nematodes | Excretory product of polyamine degradation | Regulation of cellular polyamine pools |
The enzymatic generation of N-acetylputrescine is governed by substrate-specific N-acetyltransferases (NATs), which exhibit divergent structural and regulatory features across taxa. Bacterial systems utilize specialized polyamine N-acetyltransferases, exemplified by the enzyme SnaA (encoded by gene cg1722) in C. glutamicum. Biochemical characterization reveals SnaA as a member of the Gcn5-related N-acetyltransferase (GNAT) superfamily, utilizing acetyl-CoA or propionyl-CoA as acyl donors. While SnaA acetylates putrescine, it displays higher catalytic efficiency toward longer polyamines like spermidine (triamine) and spermine (tetraamine). Deletion of snaA in putrescine-producing strains eliminates N-acetylputrescine byproduct formation and increases putrescine yield by 41%, confirming its physiological role [2] [7].
In plants, Arabidopsis thaliana NATA1 (At2g39030) functions as a bifunctional acetyltransferase, targeting both ornithine and putrescine. Structural analysis indicates a conserved catalytic triad (Arg/Gln-Asp-His) essential for CoA binding and acyl transfer. NATA1 induction by jasmonic acid and the bacterial effector coronatine directly links putrescine acetylation to pathogen susceptibility. nata1 knockout mutants exhibit 70% reduced N-acetylputrescine accumulation, elevated spermidine/spermine pools, and enhanced H₂O₂ generation via polyamine oxidases (PAOs), culminating in restricted Pseudomonas syringae growth [8]. Nematode-specific putrescine N-acetyltransferases (e.g., in Onchocerca volvulus and Ascaris suum) are evolutionarily distinct from mammalian NATs, showing preferential activity toward aliphatic diamines (putrescine > cadaverine) and insensitivity to histone substrates. These enzymes are competitively inhibited by the antiparasitic agent berenil (Ki = 1.2–4.2 µM), suggesting potential as anthelmintic targets [4] [9].
Table 2: Comparative Analysis of N-Acetyltransferases Producing N-Acetylputrescine
Enzyme | Organism | Gene Locus | Inducing Signals | Substrate Preference | Inhibitors |
---|---|---|---|---|---|
SnaA | C. glutamicum | cg1722 | Endogenous putrescine flux | Spermine > Spermidine > Putrescine | Not characterized |
NATA1 | Arabidopsis thaliana | At2g39030 | Jasmonate, Coronatine | Putrescine > Ornithine > Diaminopropane | Not characterized |
PAT | Onchocerca volvulus | Not identified | Constitutive | Putrescine > Cadaverine > Histamine | Berenil (Ki = 4.2 µM) |
The enzyme acetyl-CoA:1,4-diaminobutane N-acetyltransferase (EC 2.3.1.57) exhibits conserved catalytic mechanics but divergent kinetic parameters across species. The reaction follows a sequential Bi-Bi mechanism: acetyl-CoA binds first, forming a ternary complex with putrescine before releasing CoA and N-acetylputrescine [6] [9]. Kinetic profiling of the nematode enzyme reveals a Kₘ for putrescine of 250–330 µM and a Vₘₐₓ of 85–110 nmol/min/mg protein, indicating moderate substrate affinity. Berenil inhibition is competitive (Ki = 1.2 µM for A. suum), where berenil mimics the putrescine moiety, obstructing substrate access [4].
Plant NATA1 displays broader substrate promiscuity but retains highest efficiency toward putrescine. Its Kₘ for putrescine (180 µM) is 2.3-fold lower than for ornithine (420 µM), explaining preferential N-acetylputrescine synthesis during pathogen challenge. pH optima at 8.0–8.5 reflect deprotonation of the putrescine primary amine, enhancing nucleophilicity [8]. In contrast, bacterial SnaA exhibits sigmoidal kinetics with putrescine (Kₘ = 1.2 mM), suggesting allosteric regulation. Its catalytic efficiency (k꜀ₐₜ/Kₘ) is 20-fold higher for spermine than putrescine, implying evolutionary adaptation for longer polyamines [2]. Mammalian enzymes remain less characterized, though cytosolic acetyltransferases from rat liver show Kₘ values of 450 µM for putrescine, localized predominantly in microsomal fractions [3].
Table 3: Kinetic Parameters of Putrescine N-Acetyltransferases
Source | Kₘ (Putrescine) | Vₘₐₓ (nmol/min/mg) | Kₘ (Acetyl-CoA) | pH Optimum | Inhibition Constant (Kᵢ) |
---|---|---|---|---|---|
Ascaris suum | 250 µM | 110 | 45 µM | 7.5 | Berenil: 1.2 µM (Competitive) |
Onchocerca volvulus | 330 µM | 85 | 60 µM | 7.5 | Berenil: 4.2 µM (Competitive) |
Arabidopsis thaliana (NATA1) | 180 µM | 220* | 32 µM | 8.0–8.5 | Not determined |
C. glutamicum (SnaA) | 1.2 mM | 950* | 0.8 mM | 7.8 | Not determined |
Rat Liver | 450 µM | 75* | 100 µM | 7.2 | Not determined |
*Estimated from purified enzyme activity
The biosynthetic route to N-acetylputrescine demonstrates evolutionary conservation in eukaryotes, though regulatory nuances reflect organism-specific physiology. In plants, the pathway integrates stress and immune signaling: Arabidopsis NATA1 transcription is upregulated via the jasmonate receptor COI1, directly linking N-acetylputrescine production to coronatine-mediated virulence in Pseudomonas syringae infections. Orthologs exist in Nicotiana plumbaginifolia and Datura stramonium, where N-acetylputrescine accumulates during abiotic stress [8] [6].
Nematodes utilize putrescine acetylation as an excretory mechanism. Onchocerca volvulus and Ascaris suum express dedicated putrescine N-acetyltransferases that divert putrescine from oxidative degradation (via diamine oxidase) toward N-acetylputrescine secretion. This pathway enables disposal of excess polyamines without generating toxic aldehydes or H₂O₂ [4]. Mammalian biosynthesis occurs primarily in the liver and brain, where N-acetylputrescine serves as a GABA precursor. The pathway’s quantitative significance varies: ~2–3% of mouse brain GABA derives from putrescine via N-acetylputrescine, whereas rat brain exhibits negligible flux [1]. Human homologs remain uncharacterized, though KEGG annotations (e.g., R01154, EC 2.3.1.57) confirm conserved enzymatic functions in arginine/proline metabolism [6].
Metabolic reconstruction reveals conserved gene neighborhoods across eukaryotes:
Table 4: Eukaryotic Conservation of N-Acetylputrescine Pathways
Taxonomic Group | Primary Physiological Role | Regulatory Mechanism | Downstream Fate |
---|---|---|---|
Plants | Pathogen defense suppression | Coronatine-induced NATA1 expression via COI1-JAZ | Reduced PAO-derived H₂O₂ |
Nematodes | Polyamine excretion | Constitutive expression | Secretion as terminal metabolite |
Mammals | GABA synthesis (minor pathway) | Tissue-specific expression; unknown inducers | Conversion to GABA via MAO-B/ALDH |
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